N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide
Description
N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclobutyl ring, a phenyl group, a thiophene ring, and a piperazine moiety
Properties
IUPAC Name |
N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-19(22-21(9-5-10-21)17-6-2-1-3-7-17)16-23-11-13-24(14-12-23)20(26)18-8-4-15-27-18/h1-4,6-8,15H,5,9-14,16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCDGMYIPHWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final compound can be obtained by coupling the intermediate products through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-CPBA.
Reduction: Reduction reactions can occur at the carbonyl group using reagents like LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound can be investigated for its potential as a pharmaceutical agent due to its unique structure.
Medicine
Therapeutic Agents:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylcyclobutyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
- N-(1-phenylcyclobutyl)-2-[4-(pyrrole-2-carbonyl)piperazin-1-yl]acetamide
Uniqueness
N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs with furan or pyrrole rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
